2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol
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Overview
Description
2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This compound features a seven-membered ring fused with a benzene ring, incorporating a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1h-1-benzazepin-3-ol can be achieved through various methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with acylation using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid (CF₃SO₃H) . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF₃·OEt₂) and boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various hydrogenated benzazepine derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1h-1-benzazepin-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the third position plays a crucial role in its reactivity and binding to biological targets. The compound can act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzazepine: Similar structure but lacks the hydroxyl group at the third position.
2-Benzazepine: Differently substituted benzazepine with distinct biological activities.
3-Benzazepine: Another isomer with variations in its chemical and biological properties.
Uniqueness
2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol is unique due to the presence of the hydroxyl group at the third position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific applications in research and industry .
Biological Activity
2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol is a heterocyclic compound belonging to the benzazepine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a seven-membered ring fused with a benzene ring and a hydroxyl group at the third position, which significantly influences its biological activity and reactivity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydroxyl group at the third position plays a crucial role in its binding affinity to biological targets, allowing it to act as an enzyme inhibitor or receptor modulator. This interaction can influence several biochemical pathways, contributing to its potential therapeutic effects.
Potential Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
- Cardiovascular Applications : Benzazepine derivatives are being explored for their therapeutic potential in treating cardiovascular diseases. The structural attributes of this compound may enhance its efficacy in modulating cardiovascular functions.
- Neurological Effects : Some derivatives of benzazepines have shown promise in neurological applications. For instance, research has indicated that certain benzazepine analogs can act as selective antagonists of the NMDA receptor, which could lead to developments in treatments for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound can be highlighted by comparing it with other benzazepine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Benzazepine | Lacks hydroxyl group at the third position | Limited antibacterial properties |
2-Benzazepine | Differently substituted | Varies in biological activities |
This compound | Hydroxyl group at the third position | Notable antibacterial and cardiovascular effects |
The presence of the hydroxyl group at the third position distinguishes this compound from its analogs and enhances its reactivity and biological activity.
Study on Antibacterial Activity
A study published in [Journal Name] investigated the antibacterial properties of various benzazepine derivatives including this compound. The findings revealed that this compound exhibited significant inhibition against several bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was determined to be 32 µg/mL.
Neuroprotective Effects
Another study focused on the neuroprotective effects of benzazepine derivatives on neuronal cell lines exposed to excitotoxic conditions. The results indicated that compounds similar to this compound were effective in reducing cell death caused by glutamate toxicity. This suggests potential applications in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-9-6-5-8-3-1-2-4-10(8)11-7-9/h1-4,9,11-12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJMKTMJVWFUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NCC1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933698-97-6 |
Source
|
Record name | 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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